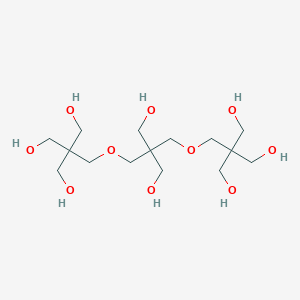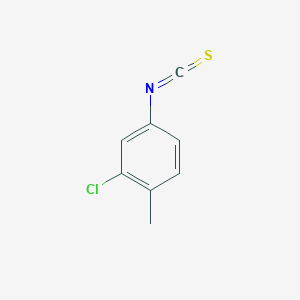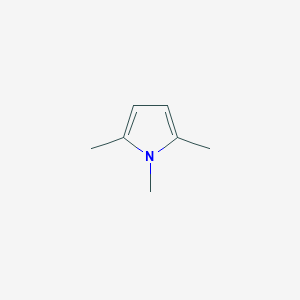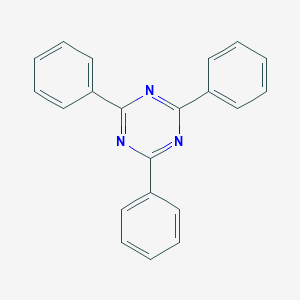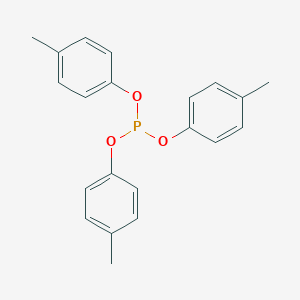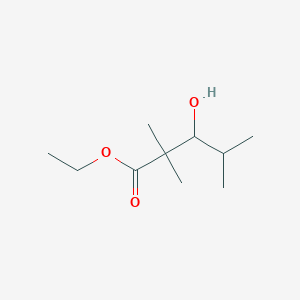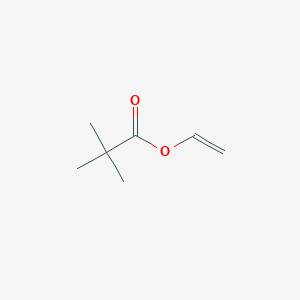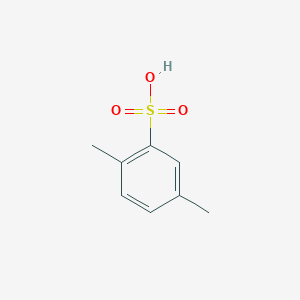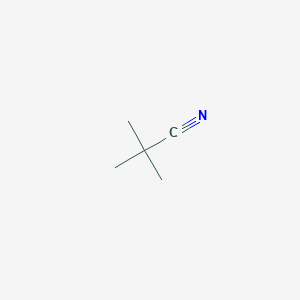
Trimethylacetonitrile
Übersicht
Beschreibung
Trimethylacetonitrile, also known as 2,2-dimethylpropanenitrile or tert-butyl cyanide, is a colorless and transparent liquid with the molecular formula C5H9N. It belongs to the category of cyanides and cyanohydrins, which are nitrogen-containing aliphatic organic compounds. This compound is known for its high polarity and solubility, making it a valuable solvent and intermediate in various chemical processes .
Wissenschaftliche Forschungsanwendungen
Trimethylacetonitrile has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Trimethylacetonitrile, also known as Pivalonitrile or tert-Butyl cyanide , is a lightweight aliphatic hydrocarbon that belongs to the category of cyanides and cyanohydrins, which are nitrogen-containing aliphatic organic compounds
Mode of Action
A study on the hydrogenation of this compound in the presence of a lower aliphatic n, n-dialkylamine (eg, diethylamine) showed the formation of a mixed tertiary amine, dialkylneopentylamine . This suggests that this compound may interact with its targets through a process of hydrogenation, leading to the formation of new compounds.
Biochemical Pathways
The hydrogenation process mentioned above suggests that this compound may be involved in reactions related to the formation of amines . Amines play crucial roles in various biological processes, including neurotransmission and the regulation of physiological functions.
Pharmacokinetics
It’s known that the compound is a highly flammable liquid and vapor, and it’s toxic if swallowed, in contact with skin, or if inhaled . These properties suggest that this compound may have significant bioavailability and potential toxicity, which could impact its pharmacokinetic profile.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it’s known that the compound is highly flammable, suggesting that its action, efficacy, and stability could be significantly affected by the presence of heat, sparks, open flames, or hot surfaces . Additionally, this compound is toxic if inhaled, suggesting that its action could also be influenced by the quality of the surrounding air .
Safety and Hazards
Trimethylacetonitrile is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, keep away from heat/sparks/open flames/hot surfaces, and wear protective gloves/protective clothing/eye protection/face protection .
Biochemische Analyse
Biochemical Properties
Trimethylacetonitrile is known to participate in biochemical reactions, particularly in the presence of titanium (II) chloride and zinc. It undergoes a reductive coupling reaction of aromatic and aliphatic ketones, including acyclic aliphatic ketones, to give the corresponding pinacols
Cellular Effects
It is known that this compound is toxic if swallowed, in contact with skin, or if inhaled . High vapor concentrations may cause symptoms like headache, dizziness, tiredness, and nausea
Molecular Mechanism
It is known to participate in reductive coupling reactions in the presence of certain catalysts
Temporal Effects in Laboratory Settings
This compound has a boiling point of 105-106 °C and a melting point of 15-16 °C . It is stable under normal conditions, but incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trimethylacetonitrile can be synthesized through several methods. One common method involves the reaction of tert-butyl chloride with sodium cyanide in the presence of a phase transfer catalyst. The reaction proceeds as follows:
(CH3)3CCl+NaCN→(CH3)3CCN+NaCl
The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: In industrial settings, this compound is produced through the catalytic dehydration of tert-butylamine using phosphorus pentoxide or other dehydrating agents. The reaction is conducted at elevated temperatures to ensure complete conversion:
(CH3)3CNH2P2O5(CH3)3CCN+H2O
Analyse Chemischer Reaktionen
Types of Reactions: Trimethylacetonitrile undergoes various chemical reactions, including:
Reduction: It can be reduced to tert-butylamine using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Hydrolysis: In the presence of strong acids or bases, this compound can be hydrolyzed to form tert-butyl carboxylic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Reduction: Tert-butylamine.
Hydrolysis: Tert-butyl carboxylic acid.
Substitution: Corresponding substituted products depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Trimethylacetonitrile can be compared with other nitriles such as acetonitrile, propionitrile, and butyronitrile:
Acetonitrile: A simpler nitrile with the formula CH3CN, commonly used as a solvent in high-performance liquid chromatography.
Butyronitrile: With the formula C4H7CN, used in the production of pharmaceuticals and other chemicals.
Uniqueness of this compound: this compound is unique due to its branched structure, which imparts different physical and chemical properties compared to linear nitriles. Its high dielectric constant and solubility make it particularly valuable in electrochemical applications .
Eigenschaften
IUPAC Name |
2,2-dimethylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c1-5(2,3)4-6/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMNHZBIQDNHMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060887 | |
| Record name | Propanenitrile, 2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; mp = 16-18 deg C; [MSDSonline] | |
| Record name | Propanenitrile, 2,2-dimethyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9080 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
630-18-2 | |
| Record name | 2,2-Dimethylpropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=630-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pivalonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pivalonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=890 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanenitrile, 2,2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanenitrile, 2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pivalonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.122 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pivalonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQD7ZXJ3PR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Trimethylacetonitrile?
A1: this compound (also known as pivalonitrile) has the molecular formula C5H9N and a molecular weight of 83.13 g/mol. [, , ]
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Common techniques include Raman spectroscopy, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C), and ultraviolet-visible (UV-Vis) spectroscopy. These methods provide information about molecular vibrations, functional groups, and electronic transitions. [, , ]
Q3: How does the bulky tert-butyl group in this compound influence its interfacial organization?
A3: Vibrational sum-frequency generation (VSFG) spectroscopy studies reveal that while this compound exhibits organization at silica/liquid, silica/vapor, and liquid/vapor interfaces, it does not form the well-organized bilayer structure observed for smaller nitriles like acetonitrile and propionitrile. This suggests that the bulky tert-butyl group hinders close packing at the interface. []
Q4: What is the dominant molecular motion in solid this compound, and how was it determined?
A4: Studies using proton magnetic resonance, specifically measurements of the second moment (S) and spin-lattice relaxation time (T1), indicate that the dominant motion is the rotation of the tert-butyl group around the C-CN axis, coupled with the rotation of methyl groups about their C3 axes. The "one-step" change in S and the single minimum in the temperature dependence of T1 suggest these rotations occur in rapid succession. []
Q5: How can this compound be used in the synthesis of 6-substituted phenanthridines?
A5: this compound can be reacted with fluoroarenes in a one-pot synthesis utilizing t-BuLi. This reaction proceeds through a 1,2-aryne intermediate and allows for the incorporation of various aryl and hetaryl substituents at the 6-position of the phenanthridine product. []
Q6: Describe a synthetic route to access tricyclic Δ1-bipyrrolines using this compound.
A6: Tricyclic Δ1-bipyrrolines can be synthesized by reacting this compound with five- or six-membered-ring fused 2,3-disubstituted 1,4-dilithio-1,3-dienes in the presence of hexamethylphosphoramide (HMPA). The reaction proceeds through an addition-cyclization mechanism, with the steric bulk of the this compound favoring the formation of the tricyclic product. []
Q7: How does this compound interact with Grignard reagents?
A7: this compound reacts with Grignard reagents, but the outcome depends on the specific Grignard reagent and reaction conditions. For instance, at elevated temperatures, the reaction with t-butylmagnesium chloride can lead to complex mixtures of products. [, ]
Q8: Can this compound act as a ligand in metal complexes?
A8: Yes, this compound can act as a ligand, coordinating to metal centers through its lone pair of electrons on the nitrogen atom. It forms complexes with various metal ions like Mg(II), Co(II), Ni(II), Cu(II), and Zn(II). []
Q9: How does this compound contribute to the synthesis of organometallic magnesium complexes?
A9: this compound can react with organomagnesium compounds, such as (Dipp)N(Li)SiMe3, in the presence of MgBr2·2THF to yield organometallic magnesium complexes like {(Dipp)N(SiMe3)}2Mg(N≡CBut)2. []
Q10: What computational methods have been employed to study this compound?
A10: Density functional theory (DFT) and Møller–Plesset perturbation theory (MP2) calculations have been used to investigate the conformational preferences, vibrational frequencies, and barriers to internal rotation in this compound. These methods provide valuable insights into the molecule's structure and dynamics. [, , ]
Q11: What factors can influence the rate of decomposition of azo initiators in the presence of this compound during polymerization reactions?
A12: The choice of solvent significantly influences the decomposition rate of azo initiators like 2,2′-azobis(N-butyl-2-methylpropionamide) in the presence of this compound. For example, decomposition is faster in DMAc compared to toluene, impacting the polymerization kinetics. []
Q12: What is known about the metabolism of this compound in vivo?
A13: Research suggests that this compound is not readily metabolized to cyanide in vivo. This contrasts with other nitriles, indicating that the presence of the tertiary butyl group significantly hinders cyanide release. []
Q13: What is the historical context of research on this compound?
A14: Research on this compound spans several decades, with early studies focusing on its fundamental properties like molecular structure and dynamics. Over time, research has expanded to encompass its reactivity, applications in organic synthesis, and coordination chemistry. [, , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




